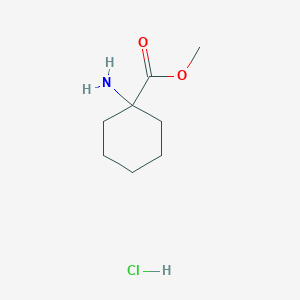

Methyl 1-aminocyclohexanecarboxylate hydrochloride

概要

説明

Methyl 1-aminocyclohexanecarboxylate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. Optical Activity and Derivatives

- Study: Optically active trans-2-aminocyclohexanecarboxylic acids and derivatives were prepared and used for the preparation of various active trans-1,2-disubstituted cyclohexanes. This included compounds like ethyl trans-2-aminocyclohexanecarboxylate and trans-2-aminocyclohexanemethanol. The amine-nitrous acid reaction of these cyclohexylamines was examined to give corresponding hydroxy compounds (H. Nohira, K. Ehara, & A. Miyashita, 1970).

2. Antidepressant and Anxiolytic Actions in Animal Models

- Study: 1-Aminocyclopropanecarboxylic acid (ACPC), a high affinity ligand at strychnine-insensitive glycine receptors, showed antidepressant and anxiolytic actions in animal models. It was found effective in models commonly used to evaluate potential antidepressants and anxiolytics. This suggests 1-aminocyclopropanecarboxylates may be a novel class of these agents (R. Trullás et al., 1991).

3. Conformationally Restricted Glutamic Acid Analogues

- Study: The design, synthesis, and pharmacological evaluation of 2-azanorbornane-3-exo,5-endo-dicarboxylic acid, a conformationally restricted (S)-glutamic acid (Glu) analogue, was studied. It was designed as a mimic of the folded Glu conformation and synthesized from commercially available starting materials (L. Bunch et al., 2003).

4. Conversion of Methylcyclohexane to 1-Amino-1-Methylcyclohexane

- Study: Methylcyclohexane was aminated to 1-amino-1-methylcyclohexane using trichloramine and aluminum chloride. The reaction proceeded via hydride abstraction with subsequent interaction of the methylcyclohexyl cation with the nitrogen-containing nucleophile, representing a useful synthesis for t-carbinamines (P. Kovacic & S. S. Chaudhary, 1967).

5. Anti-Inflammatory Activity of Newly Synthesized Compounds

- Study: Newly synthesized compounds like 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one exhibited significant anti-inflammatory activity. These compounds were synthesized from Methyl-2-amino-4-Chlorobenzoate and showed higher anti-inflammatory activity than standard drugs like Indomethacin (Osarumwense Peter Osarodion, 2020).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 1-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-7(10)8(9)5-3-2-4-6-8;/h2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPXRXOMKRLUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627276 | |

| Record name | Methyl 1-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37993-32-1 | |

| Record name | Cyclohexanecarboxylic acid, 1-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37993-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)